ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Overview
Description
The compound “ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 4-chlorophenyl group and an ethyl ester group. These functional groups could potentially give this compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the 4-chlorophenyl group, and the ethyl ester group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The 1,2,4-triazole ring might undergo reactions typical of heterocyclic compounds, while the 4-chlorophenyl group and the ethyl ester group might undergo reactions typical of aromatic compounds and esters, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its reactivity would be influenced by the presence of the 1,2,4-triazole ring, the 4-chlorophenyl group, and the ethyl ester group .Scientific Research Applications
Synthesis and Biological Activity
- Microwave-Promoted Synthesis : A study by Özil et al. (2015) describes the microwave-assisted synthesis of 1,2,4-triazole derivatives, starting from compounds including ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate. This process explored the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds (Özil, Bodur, Ülker, & Kahveci, 2015).
Synthesis of Novel Derivatives
- One-Step Recyclization Method : Matiychuk et al. (2011) reported a new method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This environmentally friendly and simple process involved reacting ethyl chloro(2-arylhydrazinylidene)ethanoates with thiazolidine-2,4-dione (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).
Antifungal Activity
- Novel Thioether Derivatives : A study conducted by Min et al. (2015) focused on the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety, originating from 4-chlorophenol and ethyl 2-chloroacetate. These compounds demonstrated moderate antifungal activity (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).
Corrosion Inhibition
- Inhibition on Aluminum Alloy : Raviprabha and Bhat (2021) researched the corrosion inhibition effect of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on AA6061 Aluminum alloy in hydrochloric acid. The study showed increased inhibition efficiency with higher concentrations and temperatures, suggesting chemisorption on the alloy surface (Raviprabha & Bhat, 2021).
Pharmaceutical Applications
- Triazole Derivatives Synthesis : In 1981, Shelton reported on new triazole derivatives, including compounds related to this compound, showing potential in treating conditions like epilepsy and agitation (Shelton, 1981).
Mechanism of Action
Target of action
Compounds like “ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
Once the compound binds to its target, it can either inhibit or activate the function of the target, leading to changes in cellular processes .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVZCLONOZHJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128481 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-68-6 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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